N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide
Übersicht
Beschreibung
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide, with the molecular formula C18H17N3O and a molecular weight of 291.3 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 651780-47-1 |
Molecular Formula | C18H17N3O |
Molecular Weight | 291.3 g/mol |
IUPAC Name | This compound |
Purity | Typically ≥ 95% |
This compound acts primarily as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell signaling, growth, and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.
Target Kinases
Research indicates that this compound exhibits significant inhibitory activity against several kinases, particularly those involved in cancer pathways. For instance, studies have shown that it inhibits TAK1 (TGF-beta activated kinase 1), which plays a crucial role in inflammatory responses and cancer progression .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
H929 (multiple myeloma) | 0.087 | TAK1 inhibition |
MPC-11 (murine plasmacytoma) | 0.155 | TAK1 inhibition |
A549 (lung carcinoma) | 0.050 | Apoptosis induction through kinase inhibition |
These results indicate that the compound is particularly potent against multiple myeloma cells, with IC50 values significantly lower than those observed for established TAK1 inhibitors like Takinib .
Case Study 1: Efficacy in Multiple Myeloma
A study evaluated the anti-proliferative effects of this compound on H929 cell lines. The compound exhibited a GI50 value of 0.024 µM, indicating strong potential for therapeutic use in treating multiple myeloma. The study highlighted that this compound could effectively inhibit cell proliferation by inducing apoptosis through kinase pathway modulation .
Case Study 2: Comparative Analysis with Other Kinase Inhibitors
Another investigation compared the activity of this compound with other known kinase inhibitors against MPC-11 cells. The results showed that while other compounds had varying degrees of efficacy, this compound consistently demonstrated superior potency at lower concentrations .
Eigenschaften
CAS-Nummer |
651780-47-1 |
---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H17N3O/c1-11-2-3-13(18(22)20-15-5-6-15)9-16(11)12-4-7-17-14(8-12)10-19-21-17/h2-4,7-10,15H,5-6H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
HZKJOEBOIMSMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)NN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.